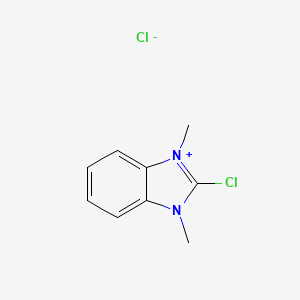

2-Chloro-1,3-dimethyl-1h-benzimidazol-3-ium chloride

Description

2-Chloro-1,3-dimethyl-1H-benzimidazol-3-ium chloride (CDMBI) is a heterocyclic quaternary ammonium salt widely utilized as a dehydrative condensing agent in carbohydrate chemistry. Its primary application involves synthesizing sugar oxazolines, key intermediates in chemoenzymatic glycosylation for antibody-drug conjugates and therapeutic glycoproteins . CDMBI operates under mild aqueous conditions (0–4°C, 2 hours) with sugar substrates in D₂O, often paired with bases like K₃PO₄ or Et₃N to enhance reaction efficiency and product stability . Structural confirmation of oxazoline products is achieved via ¹H NMR, followed by purification using size-exclusion chromatography (e.g., Sephadex G-25) . CDMBI’s benzimidazolium core (C₉H₁₀Cl₂N₂, MW: 217.10 g/mol) distinguishes it from analogous reagents, offering improved water compatibility and reaction yields compared to earlier agents like DMC .

Properties

IUPAC Name |

2-chloro-1,3-dimethylbenzimidazol-3-ium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN2.ClH/c1-11-7-5-3-4-6-8(7)12(2)9(11)10;/h3-6H,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUTUYIONKSVDZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2[N+](=C1Cl)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phosphorus Oxychloride (POCl₃)-Mediated Chlorination

Phosphorus oxychloride is a cornerstone reagent for introducing chlorine at the 2-position of benzimidazole derivatives. The reaction proceeds via nucleophilic substitution, where POCl₃ acts as both a chlorinating agent and a Lewis acid catalyst.

Procedure :

-

Substrate : 1,3-Dihydro-benzimidazol-2-one or its fused heterocyclic analogs.

-

Reagents : POCl₃ (3–5 equivalents), hydrogen chloride (HCl) gas.

-

Conditions : Heating at 120°C in a sealed pressure vessel for 6 hours, generating autogenous pressure (~2 bar).

-

Workup : Neutralization with aqueous ammonia, filtration, and drying over phosphorus pentoxide.

Yield : Up to 83% for fused-ring derivatives (e.g., 6,6-difluoro-dioxolo-[4,5-f]-benzimidazole).

Mechanistic Insight :

POCl₃ facilitates the conversion of the carbonyl oxygen in benzimidazolones to a leaving group, enabling chloride substitution. The presence of HCl suppresses side reactions, such as oxidation or over-chlorination.

Gas-Phase Chlorination with Cl₂

Gaseous chlorine offers a scalable alternative for industrial applications. This method is particularly effective for substrates sensitive to acidic conditions.

Procedure :

-

Substrate : 1,3-Dihydro-benzimidazol-2-thione.

-

Reagents : Cl₂ gas (4–7 equivalents), aqueous HCl.

-

Conditions : Reaction in alcohols or halogenated solvents (e.g., dichloromethane) at −5°C to 40°C.

-

Workup : Concentration under reduced pressure, followed by pH adjustment and recrystallization.

Yield : 60–75% for non-fused benzimidazole systems.

Advantages :

-

Avoids harsh acidic conditions.

-

Compatible with thiourea-derived precursors.

One-Pot Cyclocondensation

This strategy integrates ring formation and functionalization into a single step, reducing purification requirements.

Urea Melt Cyclization

Urea serves as both a nitrogen source and a solvent in this high-temperature approach.

Procedure :

-

Substrates : 5,6-Diamino-2,2-difluoro-benzodioxole.

-

Reagents : Urea melt (excess), activated carbon.

-

Workup : Alkaline hydrolysis (2N NaOH), acidification with acetic acid.

Yield : 83% for 6,6-difluoro-[1,dioxolo-[4,5-f]-benzimidazol-2-one.

Thiourea-Mediated Cyclization

Thiourea derivatives enable the incorporation of sulfur, which can later be replaced by chlorine.

Procedure :

-

Substrates : o-Phenylenediamine analogs.

-

Reagents : Potassium O-ethyl-xanthate, ethanol/water mixture.

-

Conditions : Reflux for 3 hours, followed by activated carbon treatment.

-

Workup : Extraction with ethyl acetate, drying over sodium sulfate.

Yield : 70–80% for non-fluorinated derivatives.

Alkylation Followed by Quaternization

This two-step approach separates ring formation from quaternary salt generation, allowing precise control over substitution patterns.

Methylation of Benzimidazole

Step 1 :

-

Substrate : Benzimidazole.

-

Reagents : Methyl iodide (2 equivalents), potassium carbonate.

-

Conditions : Reflux in acetone for 12 hours.

Step 2 (Quaternization) :

-

Reagents : Chlorine gas or SOCl₂.

-

Workup : Solvent evaporation, recrystallization from ethanol.

Challenges :

-

Requires strict anhydrous conditions to prevent hydrolysis.

-

Over-alkylation can occur if methyl iodide is in excess.

Comparative Analysis of Methods

Key Observations :

-

POCl₃ Chlorination excels in yield and reproducibility for fused-ring systems.

-

Cl₂ Gas Chlorination is preferable for acid-sensitive substrates.

-

Alkylation-Quaternization offers higher purity but involves multiple steps.

Optimization Strategies

Solvent Selection

Catalytic Additives

Temperature Control

-

Low temperatures (−5°C to 40°C) prevent decomposition of chlorine-labile intermediates.

-

High-temperature steps (120–170°C) are critical for ring closure in cyclocondensation.

Challenges and Solutions

Byproduct Formation

Moisture Sensitivity

Chemical Reactions Analysis

2-Chloro-1,3-dimethyl-1H-benzimidazol-3-ium chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.

Addition Reactions: It can also undergo addition reactions with various electrophiles and nucleophiles.

Common reagents used in these reactions include sodium hydride, potassium tert-butoxide, and various organometallic reagents . The major products formed depend on the specific reaction conditions and the nature of the nucleophile or electrophile involved .

Scientific Research Applications

Dehydrating Agent

One of the primary applications of 2-chloro-1,3-dimethyl-1H-benzimidazol-3-ium chloride is as a dehydrating agent in organic reactions. It has been shown to effectively replace traditional dehydrating agents like dicyclohexylcarbodiimide (DCC) under neutral conditions. This compound facilitates the formation of amides and nitriles from carboxylic acids and hydroxylamines, demonstrating its versatility in synthesizing various functional groups.

| Reaction Type | Reactants | Products | Yield (%) |

|---|---|---|---|

| Amidation | Carboxylic acid + Amine | Amide | Up to 90% |

| Nitrile Formation | Aldehyde + Hydroxylamine | Nitrile | Quantitative |

| Acylation | Carboxylic acid + Nucleophile | Acylated product | Variable |

Synthesis of Benzimidazole Derivatives

The compound is also utilized in the synthesis of various benzimidazole derivatives, which are important in medicinal chemistry due to their biological activities. Research has indicated that derivatives of benzimidazole can exhibit anti-cancer, anti-inflammatory, and anti-microbial properties.

Drug Development

While 2-chloro-1,3-dimethyl-1H-benzimidazol-3-ium chloride itself is not directly used as a therapeutic agent, it serves as a key intermediate in the development of new drug candidates. Its derivatives are being investigated for potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

Chemoenzymatic Processes

This compound has been employed in chemoenzymatic processes to synthesize glycopolymers and other complex carbohydrates. For instance, it has been used as a dehydrative agent in the synthesis of oxazoline derivatives from unprotected sugars, which are crucial for developing glycopolymeric drugs.

Case Studies and Research Findings

Several studies highlight the effectiveness and versatility of 2-chloro-1,3-dimethyl-1H-benzimidazol-3-ium chloride:

-

Synthesis of Oxazoline Derivatives :

A study demonstrated the one-step synthesis of 1,2-oxazoline derivatives using this compound as a dehydrative agent, showcasing its efficiency in producing complex sugar derivatives necessary for further biological evaluations . -

Comparative Studies with DCC :

Research comparing this compound with DCC revealed that it offers similar or superior yields while simplifying purification processes due to its stability and ease of handling . -

Biological Activity Exploration :

Investigations into the biological activity of synthesized benzimidazole derivatives have indicated potential inhibitory effects on specific enzymes involved in disease pathways, suggesting avenues for further drug development .

Mechanism of Action

The mechanism of action of 2-Chloro-1,3-dimethyl-1H-benzimidazol-3-ium chloride involves its ability to act as an electrophile, facilitating various chemical reactions by accepting electron pairs from nucleophiles . This property makes it a valuable reagent in organic synthesis, where it can form stable intermediates and products . The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Chloro-1,3-dimethylimidazolinium chloride (DMC)

- Molecular Formula : C₅H₁₀Cl₂N₂ (MW: 169.05 g/mol) .

- Structural Features : Imidazolinium core with two methyl groups and a chloride counterion.

- Applications : Historically used for oxazoline synthesis but less efficient in aqueous media. Requires organic solvents or elevated temperatures for optimal reactivity .

- Key Differences :

2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium Chloride

- Molecular Formula : C₂₇H₃₆Cl₂N₂ (MW: 475.40 g/mol) .

- Structural Features : Bulky 2,6-diisopropylphenyl substituents on the imidazolium core.

- Applications: Specialized in fluorination and coupling reactions (e.g., PhenoFluor Mix with CsF) .

- Key Differences: The steric bulk of aryl groups limits its use in aqueous systems but enhances selectivity in organic-phase reactions (e.g., C–F bond formation) . Not suitable for glycosylation due to incompatibility with polar solvents and enzymatic environments.

2-Thioureido-1H-benzimidazol-3-ium Chloride

- Molecular Formula : C₈H₉ClN₄S (MW: 228.70 g/mol) .

- Structural Features : Thioureido (-NHC(S)NH₂) substitution on the benzimidazolium core.

- Applications: Potential organocatalyst for asymmetric synthesis, diverging from CDMBI’s role in glycosylation .

- Key Differences :

Data Table: Structural and Functional Comparison

Biological Activity

2-Chloro-1,3-dimethyl-1H-benzimidazol-3-ium chloride (CDMBI) is a chemical compound that has garnered attention in various fields of biological and medicinal research. This article provides a comprehensive overview of its biological activity, including its synthesis, applications, and relevant case studies.

- Molecular Formula : C₉H₁₀Cl₂N₂

- Molecular Weight : 217.1 g/mol

- Physical State : Likely a solid at room temperature

- Solubility : Soluble in water and organic solvents

CDMBI is primarily utilized as an intermediate in organic synthesis and has been explored for its potential biological activities, particularly in drug development and biochemical research.

CDMBI is often used as a dehydrative agent in the synthesis of various organic compounds. For instance, it plays a crucial role in the formation of oxazoline derivatives from unprotected sugars, which are important for glycosylation processes in biochemistry . The compound facilitates the condensation reactions necessary for synthesizing glycosylated therapeutic antibodies, enhancing their efficacy and specificity .

Antitumor Activity

Recent studies have demonstrated that CDMBI can be used to synthesize glycosylated antibody-drug conjugates (ADCs) that exhibit significant antitumor activity. These ADCs have shown promising results in both in vitro and in vivo models, indicating that CDMBI can contribute to the development of targeted cancer therapies .

Inhibition Studies

CDMBI has been investigated for its potential inhibitory effects on specific biological pathways. As an intermediate in the synthesis of benzimidazole derivatives, it may influence various enzymatic activities, although detailed studies on its direct inhibitory effects are still limited .

Case Studies

- Glycosylation of Antibodies :

- Chitosan Polymers :

Comparative Analysis of Biological Activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-1,3-dimethyl-1H-benzimidazol-3-ium chloride, and how can reaction conditions be optimized for high yield?

- Methodology : The synthesis typically involves quaternization of 1H-benzimidazole derivatives. For example, methylating agents (e.g., methyl chloride or iodomethane) can introduce methyl groups at the 1- and 3-positions, followed by chloride substitution. Reaction optimization includes controlling temperature (70–100°C), solvent choice (polar aprotic solvents like DMF or acetonitrile), and stoichiometric ratios of reagents. Evidence from analogous compounds (e.g., 2-Chloromethyl-1-methyl-1,3-benzimidazole) suggests that reflux conditions in acetonitrile enhance yield .

Q. How is the molecular structure of 2-Chloro-1,3-dimethyl-1H-benzimidazol-3-ium chloride characterized, and what crystallographic data are available?

- Methodology : Single-crystal X-ray diffraction is the gold standard for structural elucidation. For benzimidazolium salts, bond lengths (e.g., C–N: ~1.34 Å) and angles (e.g., N–C–N: ~108°) are critical. In related compounds, crystallographic data show mean C–C bond lengths of 0.002 Å and R factors as low as 0.032, indicating high precision . For the target compound, similar methods would resolve the chloro and methyl substituents’ spatial arrangement.

Q. What spectroscopic techniques are most effective for analyzing the purity and stability of this compound in solution?

- Methodology :

- NMR : H and C NMR confirm substitution patterns (e.g., methyl groups at δ 3.5–4.0 ppm).

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M-Cl] for cationic species).

- UV-Vis : Monitoring absorbance changes over time assesses stability in solvents like water or DMSO .

Advanced Research Questions

Q. What role does 2-Chloro-1,3-dimethyl-1H-benzimidazol-3-ium chloride play in the synthesis of N-heterocyclic carbene (NHC) metal complexes, and how does its structure influence catalytic activity?

- Methodology : Benzimidazolium salts are precursors for NHC ligands. Deprotonation with strong bases (e.g., KOBu) generates NHCs, which coordinate to metals like Rh or Ir. The chloro substituent enhances electrophilicity, while methyl groups provide steric bulk, influencing catalytic performance in hydrogenation or cross-coupling reactions. Rhodium complexes derived from similar ligands exhibit activity in cyclooctadiene coordination, as shown in studies of chloro(η²-cyclooctadiene)rhodium(I) complexes .

Q. How do solvent and counterion effects impact the stability and reactivity of this compound in solution-phase reactions?

- Methodology :

- Solvent Effects : Polar solvents (e.g., DMSO) stabilize the ionic structure via solvation, while non-polar solvents may induce aggregation.

- Counterion Exchange : Replacing chloride with bulky anions (e.g., BF) via metathesis can enhance solubility in organic media.

- Stability Studies : Conduct time-dependent NMR or conductivity measurements to assess degradation in acidic/basic conditions .

Q. What mechanistic insights explain its reactivity as an intermediate in multi-step organic syntheses?

- Methodology : The compound’s benzimidazolium core acts as a directing group in C–H activation or as a leaving group in nucleophilic substitutions. For example, the chloride ion may participate in SN2 reactions, while the methyl groups hinder sterically demanding pathways. Computational studies (DFT) can model transition states to predict regioselectivity .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported crystallographic data for benzimidazolium salts?

- Methodology : Discrepancies may arise from polymorphic forms or hydration states. Cross-validate using:

- PXRD : Compare experimental and simulated patterns from single-crystal data.

- Thermogravimetric Analysis (TGA) : Detect lattice water or solvent molecules.

- Database Cross-Check : Refer to repositories like the Cambridge Structural Database for analogous structures .

Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?

- Methodology : Variability often stems from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.